1,1,4,4-Tetrafluoro-1,3-butadiene
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Overview
Description
1,1,4,4-Tetrafluoro-1,3-butadiene is an organic compound with the molecular formula C₄H₂F₄ and a molecular weight of 126.0523 g/mol It is a fluorinated derivative of butadiene, characterized by the presence of four fluorine atoms at the 1 and 4 positions of the butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetrafluoro-1,3-butadiene can be synthesized through several methods. One common approach involves the reaction of acetylene with tetrafluoroethylene under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. The process can be represented by the following reaction:
C2H2+C2F4→C4H2F4
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Fractional distillation is often employed to separate the product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetrafluoro-1,3-butadiene undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) in carbonate solution is commonly used for oxidation reactions.
Substitution Reagents: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Diols are major products formed during oxidation reactions.
Substitution Products: Depending on the nucleophile used, a variety of substituted butadiene derivatives can be obtained.
Scientific Research Applications
1,1,4,4-Tetrafluoro-1,3-butadiene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,4,4-tetrafluoro-1,3-butadiene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved in its reactions are influenced by the electronic effects of the fluorine atoms, which can stabilize transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetraphenyl-1,3-butadiene: This compound is used as a wavelength shifter and electroluminescent dye.
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: It is used as a catalyst, ligand, or intermediate in organic synthesis.
Uniqueness
1,1,4,4-Tetrafluoro-1,3-butadiene is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it valuable for applications requiring robust and reactive fluorinated compounds .
Properties
CAS No. |
407-70-5 |
---|---|
Molecular Formula |
C4H2F4 |
Molecular Weight |
126.05 g/mol |
IUPAC Name |
1,1,4,4-tetrafluorobuta-1,3-diene |
InChI |
InChI=1S/C4H2F4/c5-3(6)1-2-4(7)8/h1-2H |
InChI Key |
KDKGPLZMKATCHY-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)C=C(F)F |
Origin of Product |
United States |
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